3-(Methoxymethylene)oxetane
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Overview
Description
3-(Methoxymethylene)oxetane is an organic compound with the molecular formula C5H8O2. It features a four-membered oxetane ring substituted with a methoxymethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylene)oxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane derivatives, including this compound, with a moderate yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the optimization of laboratory-scale synthetic routes to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethylene)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of simpler oxetane compounds.
Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler oxetane compounds .
Scientific Research Applications
3-(Methoxymethylene)oxetane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Methoxymethylene)oxetane involves its interaction with molecular targets through its oxetane ring and methoxymethylene group. The compound can undergo ring-opening reactions, which are crucial for its reactivity and interaction with other molecules. These reactions can lead to the formation of new bonds and functional groups, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
- Oxetane-3-methanol
- 2-(Bromomethyl)oxetane
- 3-Methyl-3-oxetanemethanol
Comparison: 3-(Methoxymethylene)oxetane is unique due to its methoxymethylene substitution, which imparts distinct reactivity and properties compared to other oxetane derivatives. For instance, oxetane-3-methanol and 3-Methyl-3-oxetanemethanol lack the methoxymethylene group, resulting in different chemical behaviors and applications .
Properties
IUPAC Name |
3-(methoxymethylidene)oxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-6-2-5-3-7-4-5/h2H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZXWLYKFVVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718493 |
Source
|
Record name | 3-(Methoxymethylidene)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-05-7 |
Source
|
Record name | 3-(Methoxymethylene)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxymethylidene)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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